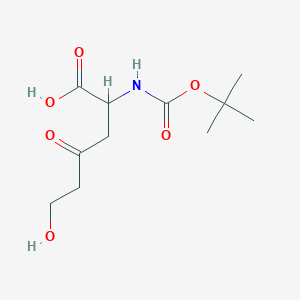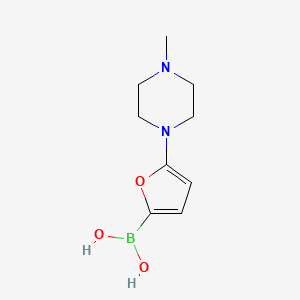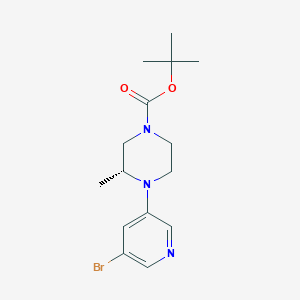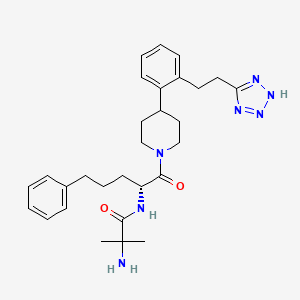
Photo-lysine Derivative 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Photo-lysine Derivative 1 is a novel photo-reactive amino acid based on lysine. It is designed to capture proteins that bind lysine post-translational modifications. This compound is particularly useful in studying protein-protein interactions and has significant applications in chemical biology, biochemistry, and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Photo-lysine Derivative 1 involves multiple steps, starting from basic industrial raw materials. The process includes the formation of intermediate compounds, which are then subjected to photo-crosslinking reactions. The key challenge in the synthesis is the compound’s photosensitivity, requiring reactions to be conducted under controlled light conditions to prevent decomposition .
Industrial Production Methods: Industrial production of this compound has been scaled up from milligram to gram levels. This involves optimizing the yield of intermediate compounds and refining the synthesis steps to ensure high purity and stability of the final product. Specialized equipment and facilities are necessary to maintain the compound’s integrity during production .
Analyse Chemischer Reaktionen
Types of Reactions: Photo-lysine Derivative 1 undergoes several types of chemical reactions, including:
Photo-crosslinking: Upon exposure to light, the compound forms covalent bonds with adjacent molecules, capturing proteins that interact with lysine modifications.
Substitution Reactions: The lysine residue can participate in nucleophilic substitution reactions, particularly with anhydrides.
Common Reagents and Conditions:
Photo-crosslinking: Typically involves the use of UV light to activate the photo-reactive groups.
Substitution Reactions: Common reagents include anhydrides and other nucleophilic agents.
Major Products: The primary products of these reactions are covalently modified proteins, which can be analyzed to study protein interactions and modifications .
Wissenschaftliche Forschungsanwendungen
Photo-lysine Derivative 1 has a wide range of applications in scientific research:
Chemistry: Used in photo-affinity labeling to study protein interactions and modifications.
Biology: Helps in understanding the role of lysine modifications in various biological processes.
Medicine: Aids in drug discovery by identifying potential drug targets and binding sites.
Industry: Utilized in the production of high-purity proteins for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of Photo-lysine Derivative 1 involves photo-affinity labeling. Upon exposure to light, the compound generates highly reactive species that form covalent bonds with nearby proteins. This allows for the capture and identification of proteins that interact with lysine modifications. The molecular targets include proteins involved in post-translational modifications, and the pathways affected are those related to protein-protein interactions and signaling .
Vergleich Mit ähnlichen Verbindungen
Photo-leucine: Another photo-reactive amino acid used for similar purposes.
Photo-methionine: Used in structural biology to study protein core regions.
Diazirine-based Compounds: Widely used in photo-affinity labeling due to their high reactivity and stability.
Uniqueness: Photo-lysine Derivative 1 is unique due to its specific ability to capture proteins that bind lysine post-translational modifications. This specificity makes it a valuable tool in studying epigenetic regulation and protein interactions that are critical in various biological processes .
Eigenschaften
Molekularformel |
C11H19NO6 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-8(9(15)16)6-7(14)4-5-13/h8,13H,4-6H2,1-3H3,(H,12,17)(H,15,16) |
InChI-Schlüssel |
BKWJHUDFPLJFIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)CCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol](/img/structure/B12083565.png)
![2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12083569.png)

![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)
![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)
![(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B12083596.png)
![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)


